molecular formula C14H23N5O7S B12060077 5-Hydroxytryptamine-d4 creatinine sulfate monohydrate

5-Hydroxytryptamine-d4 creatinine sulfate monohydrate

Cat. No.: B12060077
M. Wt: 409.45 g/mol
InChI Key: BKCXVJIGPVULPX-SDBXMAHYSA-N
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Description

5-Hydroxytryptamine-d4 creatinine sulfate monohydrate is a deuterium-labeled version of 5-Hydroxytryptamine creatinine sulfate monohydrate. This compound is an endogenous metabolite and is primarily used in scientific research. The deuterium labeling makes it particularly useful for tracing and quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Hydroxytryptamine-d4 creatinine sulfate monohydrate involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the 5-Hydroxytryptamine creatinine sulfate monohydrate molecule. This process typically requires specialized chemical reagents and equipment to ensure the precise placement of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves multi-step synthesis processes that are carefully controlled to maintain the integrity of the deuterium labeling. The compound is then purified and stored under specific conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxytryptamine-d4 creatinine sulfate monohydrate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs .

Scientific Research Applications

5-Hydroxytryptamine-d4 creatinine sulfate monohydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxytryptamine-d4 creatinine sulfate monohydrate involves its role as a labeled metabolite. It interacts with various molecular targets and pathways, allowing researchers to trace its movement and transformation within biological systems. This helps in understanding the pharmacokinetic and metabolic profiles of drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Hydroxytryptamine-d4 creatinine sulfate monohydrate lies in its deuterium labeling, which provides distinct advantages in tracing and quantitation during drug development. This labeling can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in scientific research .

Properties

Molecular Formula

C14H23N5O7S

Molecular Weight

409.45 g/mol

IUPAC Name

2-amino-3-methyl-4H-imidazol-5-one;3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol;sulfuric acid;hydrate

InChI

InChI=1S/C10H12N2O.C4H7N3O.H2O4S.H2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4;/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4);1H2/i3D2,4D2;;;

InChI Key

BKCXVJIGPVULPX-SDBXMAHYSA-N

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O)C([2H])([2H])N.CN1CC(=O)N=C1N.O.OS(=O)(=O)O

Canonical SMILES

CN1CC(=O)N=C1N.C1=CC2=C(C=C1O)C(=CN2)CCN.O.OS(=O)(=O)O

Origin of Product

United States

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